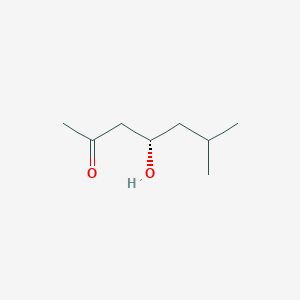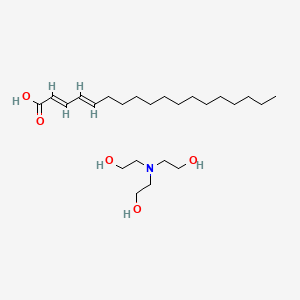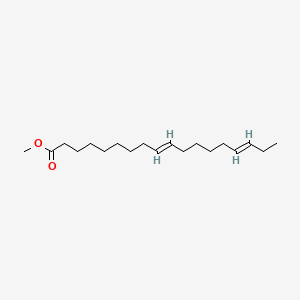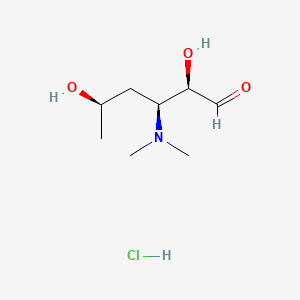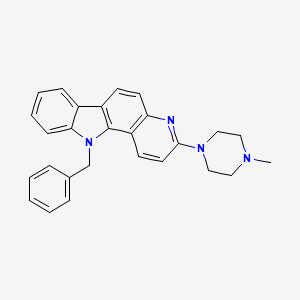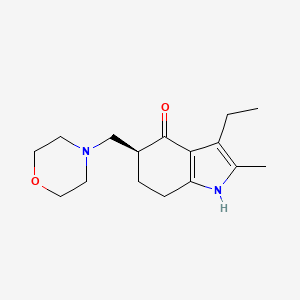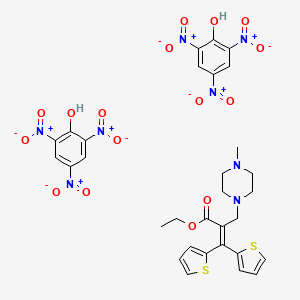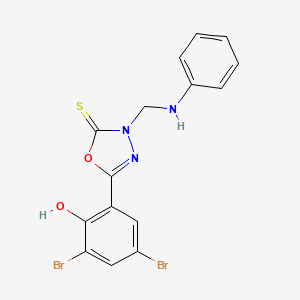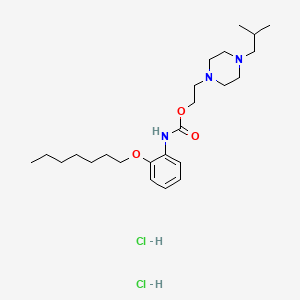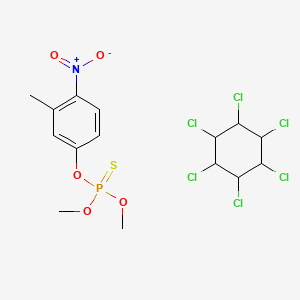
N-Methyl-3-piperidinyl 3-methylflavone-8-carboxylate hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Methyl-3-piperidinyl 3-methylflavone-8-carboxylate hydrochloride is a synthetic compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic amine widely used as a building block in organic synthesis and medicinal chemistry . The compound is known for its potential pharmacological applications, particularly in the field of drug discovery and development.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-3-piperidinyl 3-methylflavone-8-carboxylate hydrochloride typically involves the condensation of 3-methylflavone-8-carboxylic acid with N-Methyl-3-piperidinyl alcohol in the presence of a suitable catalyst . The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediate compounds, purification, and final product formation. The use of advanced technologies such as continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
N-Methyl-3-piperidinyl 3-methylflavone-8-carboxylate hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .
Wissenschaftliche Forschungsanwendungen
N-Methyl-3-piperidinyl 3-methylflavone-8-carboxylate hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of N-Methyl-3-piperidinyl 3-methylflavone-8-carboxylate hydrochloride involves its interaction with specific molecular targets and pathways. The compound acts as a muscarinic antagonist, blocking the actions of endogenous acetylcholine on muscarinic receptors . This leads to various pharmacological effects, including muscle relaxation and spasmolytic activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Flavoxate: A muscarinic antagonist with similar pharmacological properties.
Piperidine Derivatives: Various piperidine-based compounds with diverse biological activities.
Uniqueness
N-Methyl-3-piperidinyl 3-methylflavone-8-carboxylate hydrochloride is unique due to its specific chemical structure, which combines the piperidine moiety with the flavone scaffold. This unique structure contributes to its distinct pharmacological profile and potential therapeutic applications .
Eigenschaften
CAS-Nummer |
86433-34-3 |
|---|---|
Molekularformel |
C23H24ClNO4 |
Molekulargewicht |
413.9 g/mol |
IUPAC-Name |
(1-methylpiperidin-3-yl) 3-methyl-4-oxo-2-phenylchromene-8-carboxylate;hydrochloride |
InChI |
InChI=1S/C23H23NO4.ClH/c1-15-20(25)18-11-6-12-19(23(26)27-17-10-7-13-24(2)14-17)22(18)28-21(15)16-8-4-3-5-9-16;/h3-6,8-9,11-12,17H,7,10,13-14H2,1-2H3;1H |
InChI-Schlüssel |
LKTLONILMAGBQE-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(OC2=C(C1=O)C=CC=C2C(=O)OC3CCCN(C3)C)C4=CC=CC=C4.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


